![molecular formula C16H11BrCl2N4OS B5968270 N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B5968270.png)
N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea
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Description
“N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(3,4-dichlorophenyl)urea” is a complex organic compound. It contains a 1,3,4-thiadiazole ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their broad range of biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, compounds with similar structures are often synthesized through reactions involving acylation, cyclization, and coupling .Molecular Structure Analysis
The compound contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a urea group (NH-CO-NH), a bromobenzyl group (C6H4CH2Br), and a dichlorophenyl group (C6H3Cl2).Scientific Research Applications
Antibacterial Activity
The compound has shown potential in the fight against bacterial infections. It has been evaluated for its efficacy against Salmonella typhi , the causative agent of typhoid fever. This application is crucial as typhoid fever remains a significant health challenge in many parts of the world .
properties
IUPAC Name |
1-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(3,4-dichlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrCl2N4OS/c17-10-3-1-2-9(6-10)7-14-22-23-16(25-14)21-15(24)20-11-4-5-12(18)13(19)8-11/h1-6,8H,7H2,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNBYXSVCUZSFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrCl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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